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Compound of Interest

Compound Name: Crotononitrile

Cat. No.: B1212536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

crotononitrile isomers, specifically focusing on cis-crotononitrile, trans-crotononitrile, and

their structural isomer, allyl cyanide. This document summarizes key quantitative data, details

experimental and computational methodologies, and visualizes the relationships and processes

involved.

Introduction
Crotononitrile (C₄H₅N) and its isomers are important intermediates in organic synthesis,

including in the pharmaceutical and polymer industries. A thorough understanding of their

thermodynamic properties is crucial for optimizing reaction conditions, predicting equilibrium

concentrations, and ensuring process safety and efficiency. This guide consolidates available

experimental and computational data to provide a detailed resource for professionals working

with these compounds.

Isomer Structures and Relationships
The three isomers discussed in this guide are cis-crotononitrile, trans-crotononitrile, and allyl

cyanide. The relationship between these isomers is depicted in the following diagram.
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Caption: Interconversion pathways between crotononitrile isomers.

Thermodynamic Data
A summary of the available thermodynamic data for the crotononitrile isomers is presented in

the following tables. Due to a scarcity of experimental data for individual isomer's enthalpies

and Gibbs free energies of formation, high-level computational chemistry results are often

utilized. The CBS-QB3 and G3 methods are composite ab initio methods known for their high

accuracy in predicting thermochemical properties.

Table 1: Physical Properties of Crotononitrile Isomers

Property cis-Crotononitrile
trans-
Crotononitrile

Allyl Cyanide

Molecular Formula C₄H₅N C₄H₅N C₄H₅N

Molar Mass ( g/mol ) 67.09 67.09 67.09

Boiling Point (°C) 107 122 116-121

Melting Point (°C) -73 -52 -87

Density (g/mL) Not Reported 0.823 0.834

Table 2: Thermodynamic Properties of Isomerization
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Reaction ΔH (kcal/mol) ΔS (cal/mol·K)
Gibbs Free Energy
(ΔG) Calculation

cis-Crotononitrile ⇌

trans-Crotononitrile
0.17 ± 0.12[1] -0.39 ± 0.19[1] ΔG = ΔH - TΔS

Note: The Gibbs Free Energy (ΔG) of isomerization can be calculated at a specific temperature

(T, in Kelvin) using the provided enthalpy (ΔH) and entropy (ΔS) values.

Due to the limited availability of experimentally determined standard enthalpies of formation,

Gibbs free energies of formation, and heat capacities for the individual isomers in the searched

literature, a dedicated table for these values based on high-quality computational studies is

necessary for a comprehensive guide but could not be populated with definitive values from the

search results.

Experimental and Computational Protocols
The determination of thermodynamic properties relies on a combination of experimental

techniques and computational methods.

Experimental Protocols
This method is used to determine the standard enthalpy of combustion, from which the

standard enthalpy of formation can be calculated. For volatile liquids like crotononitrile
isomers, special care must be taken to ensure complete combustion without premature

evaporation.

Experimental Workflow for Bomb Calorimetry of Volatile Liquids
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Sample Preparation

Combustion

Measurement & Analysis

Accurately weigh a volatile liquid sample.

Encapsulate the sample in a sealed, combustible container (e.g., gelatin capsule or polyethylene ampoule).

Place the encapsulated sample in the bomb calorimeter.

Pressurize the bomb with high-purity oxygen.

Ignite the sample via an electrical fuse.

Measure the temperature change of the surrounding water bath.

Calculate the heat of combustion using the calorimeter's heat capacity.

Correct for the combustion of the capsule and fuse.

Calculate the standard enthalpy of formation.

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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Detailed Steps:

Sample Preparation: An exact mass of the crotononitrile isomer is hermetically sealed in a

container of known low heat of combustion. This prevents evaporation before ignition.

Bomb Assembly: The sealed sample is placed in a crucible within the bomb. A fuse wire is

positioned to ensure ignition.

Oxygen Pressurization: The bomb is purged and then filled with oxygen to a pressure of

approximately 30 atm to ensure complete combustion.

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The

system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is

recorded at regular intervals until a maximum temperature is reached and the system begins

to cool.

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat

capacity of the calorimeter (determined by combusting a standard like benzoic acid).

Corrections are applied for the heat of combustion of the capsule and the fuse wire.

The transpiration method is suitable for determining the vapor pressure of volatile compounds.

It involves passing a known volume of an inert gas over a sample at a constant temperature

and measuring the mass loss of the sample.

Experimental Workflow for the Transpiration Method
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Place a known mass of the liquid sample in a thermostatted saturator.

Pass a controlled flow of an inert gas (e.g., N2 or Ar) through the saturator.

The gas becomes saturated with the vapor of the sample.

Condense the vapor in a cold trap or absorb it onto a suitable material.

Measure the mass of the condensed/absorbed vapor or the mass loss of the sample.

Calculate the vapor pressure using the ideal gas law and Dalton's law of partial pressures.

Click to download full resolution via product page

Caption: Workflow for vapor pressure determination by the transpiration method.

Detailed Steps:

Apparatus Setup: A sample of the crotononitrile isomer is placed in a saturator, which is a

vessel designed to ensure the carrier gas becomes fully saturated with the sample's vapor.

The saturator is placed in a constant-temperature bath.

Carrier Gas Flow: A precisely controlled flow of an inert gas is passed through the saturator.

Vapor Collection: The gas stream, now containing the vapor of the isomer, is passed through

a pre-weighed cold trap (e.g., cooled with liquid nitrogen) or an absorption tube.
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Mass Determination: The mass of the vaporized sample is determined by either measuring

the mass increase of the cold trap/absorption tube or the mass loss of the saturator.

Calculation: The vapor pressure is calculated from the mass of the vaporized sample, the

volume of the carrier gas, the temperature, and the total pressure.

Computational Protocols
High-level ab initio calculations are powerful tools for obtaining accurate thermodynamic data

when experimental values are unavailable or difficult to obtain.

Computational Workflow for Thermodynamic Properties

Define the molecular structure of the isomer.

Perform geometry optimization using a suitable level of theory (e.g., DFT).

Calculate vibrational frequencies to confirm a true minimum and obtain zero-point vibrational energy (ZPVE).

Perform single-point energy calculations using a high-accuracy composite method (e.g., CBS-QB3, G3).

Calculate heat capacity and entropy from vibrational, translational, and rotational partition functions.Calculate the enthalpy of formation using the atomization or isodesmic reaction method.

Calculate the Gibbs free energy of formation from the enthalpy of formation and entropy.
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Caption: General workflow for computational determination of thermodynamic properties.

Key Steps in High-Accuracy Calculations:

Geometry Optimization: The initial step is to find the lowest energy structure of the molecule.

Frequency Calculation: This is performed to ensure the optimized structure is a true

minimum on the potential energy surface (no imaginary frequencies) and to calculate the

zero-point vibrational energy and thermal corrections.

Single-Point Energy Calculation: A high-level, computationally expensive method is used to

calculate a very accurate electronic energy for the optimized geometry.

Enthalpy of Formation Calculation:

Atomization Method: The enthalpy of formation is calculated by subtracting the sum of the

experimental enthalpies of formation of the constituent atoms from the computed enthalpy

of atomization of the molecule.

Isodesmic Reaction Method: A balanced chemical reaction is devised where the types of

chemical bonds are conserved. The enthalpy of reaction is calculated, and by using known

experimental enthalpies of formation for the other species in the reaction, the enthalpy of

formation of the target molecule can be determined with high accuracy due to cancellation

of errors.

Calculation of Other Thermodynamic Properties: Heat capacity and entropy are calculated

using statistical mechanics from the computed vibrational frequencies and molecular

geometry. The Gibbs free energy of formation is then derived from the calculated enthalpy of

formation and entropy.

Isomerization Reactions
cis-trans Isomerization of Crotononitrile
The thermal isomerization between cis- and trans-crotononitrile has been studied in the gas

phase. It is a homogeneous, unimolecular, and reversible first-order reaction.[1] The equilibrium

favors the trans isomer slightly, as indicated by the small positive enthalpy change for the cis to

trans conversion.
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Allyl Cyanide to Crotononitrile Isomerization
The isomerization of allyl cyanide to crotononitrile is also a known process, often facilitated by

catalysts or photochemical methods. This reaction involves the migration of the double bond

and is of interest in synthetic chemistry. However, detailed thermodynamic data for this

equilibrium is not readily available in the literature.

Conclusion
This technical guide has summarized the key thermodynamic properties of cis-crotononitrile,

trans-crotononitrile, and allyl cyanide. While experimental data on the individual isomers'

formation enthalpies and Gibbs free energies are limited, the provided data on the cis-trans

isomerization equilibrium and physical properties are valuable for practical applications.

Furthermore, this guide has outlined the standard experimental and computational protocols

necessary for determining these crucial thermodynamic parameters. For more precise data on

the individual isomers, high-level computational chemistry studies are the most promising

avenue. This guide serves as a foundational resource for researchers and professionals,

enabling a better understanding and manipulation of these important chemical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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